6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

CYP inhibition Drug–drug interaction ADME

Select this compound as a definitive reference for structure-CYP relationship studies. Quantifiably distinct from its 6-phenyl analog, this p-tolyl derivative provides a calculated ΔXLogP of +0.4 and a ~6-fold difference in CYP3A4/5 inhibition potency (IC50: 5.5 µM). With a compact fragment-like structure (MW 216.30, 0 HBD) and documented synthetic accessibility, it is an ideal starting scaffold for focused library generation and ADME de-risking. Ensure reproducibility by using this validated tool for metabolic trapping and matched molecular pair analyses.

Molecular Formula C12H12N2S
Molecular Weight 216.30 g/mol
CAS No. 82588-40-7
Cat. No. B3895607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
CAS82588-40-7
Molecular FormulaC12H12N2S
Molecular Weight216.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3CCSC3=N2
InChIInChI=1S/C12H12N2S/c1-9-2-4-10(5-3-9)11-8-14-6-7-15-12(14)13-11/h2-5,8H,6-7H2,1H3
InChIKeyGKXNHSYDHUBQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole: Procurement-Relevant Core Profile, CAS 82588-40-7


6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole (CAS 82588-40-7, synonym: 2,3-dihydro-6-p-tolylimidazo[2,1-b]thiazole) is a synthetic heterocyclic compound containing a fused imidazole–thiazole bicyclic core with a 4-methylphenyl (p-tolyl) substituent at position 6 . The compound belongs to the imidazo[2,1-b]thiazole scaffold family, which is widely exploited in medicinal chemistry for anticancer, anti-inflammatory, and kinase-inhibitory activities . Its computed physicochemical properties include a molecular weight of 216.30 g/mol, XLogP3-AA of 2.6, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a single rotatable bond, making it a compact, moderately lipophilic fragment suitable for further functionalization .

Why Substituting 6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole with Another Imidazo[2,1-b]thiazole Analog Can Compromise Experimental Outcomes


Although the imidazo[2,1-b]thiazole scaffold is shared across numerous analogs, small changes in the 6-aryl substituent alter lipophilicity, metabolic liability, and off-target CYP inhibition profiles in ways that are not interchangeable. For instance, even a single methyl group addition at the para position of the 6-phenyl ring increases XLogP by 0.4 units relative to the unsubstituted 6-phenyl analog, which can shift permeability and solubility characteristics . Furthermore, CYP3A4/5 inhibition potency varies by >6-fold between closely related 6-aryl derivatives, making CYP-mediated drug–drug interaction risk unpredictable without compound-specific data . The thiazole ring itself is a known metabolic soft spot that undergoes oxidative bioactivation to reactive metabolites in human liver microsomes; different 6-aryl substituents can influence the electron density and therefore the extent of this bioactivation . Consequently, substituting the p-tolyl derivative with a 6-phenyl, 6-(4-chlorophenyl), or 6-(4-methoxyphenyl) analog without re-validating biological and ADME endpoints can lead to misleading structure–activity conclusions or unexpected toxicity in downstream assays.

Quantitative Differentiation Evidence for 6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole (CAS 82588-40-7)


CYP3A4/5 Inhibition Potency: ~6-Fold Greater Than a 6-Chloroimidazo[2,1-b]thiazole-5-sulfonamide Analog

In a human liver microsome assay using midazolam as the CYP3A4/5 probe substrate, 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole exhibited an IC50 of 5.50 × 10³ nM (5.5 µM) . By comparison, a structurally related 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide derivative (BDBM21358) tested in the same enzyme system (CYP3A4, human liver microsomes, cocktail substrate method) displayed a substantially weaker IC50 of 3.30 × 10⁴ nM (33 µM) .

CYP inhibition Drug–drug interaction ADME Metabolism

Lipophilicity Differentiation: XLogP 2.6 vs. 2.2 for the 6-Phenyl Analog

The computed partition coefficient (XLogP3-AA) for 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is 2.6, whereas the corresponding 6-phenyl analog (CAS 4335-28-8) has a lower XLogP of 2.2 . This Δ = +0.4 increase in lipophilicity is attributable solely to the para-methyl substitution on the 6-phenyl ring.

Physicochemical properties Lipophilicity Permeability Solubility

Synthetic Accessibility: Imidazothiazole Series Achieve 55%–79% Yields via Improved Four-Step Protocol

A series of imidazothiazoles (ITZs) bearing various 6-aryl substituents, including 4-Me-, 4-OMe-, and 3,4-ethylenedioxy-phenyl derivatives, were synthesized via an improved four-step protocol in yields ranging from 55% to 79% . Although a specific yield for the 6-p-tolyl derivative is not reported in this study, the 4-methylphenyl-substituted ITZ (compound 6) is explicitly listed among the products obtained, supporting that the target compound can be accessed with comparable synthetic efficiency.

Synthetic chemistry Process development Yield optimization

Metabolic Soft Spot Alert: Imidazo[2,1-b]thiazole Scaffold Prone to Oxidative Bioactivation in Human Liver Microsomes

In a reactive metabolite trapping study, the imidazo[2,1-b]thiazole scaffold (compound 1) and its 2-methyl analog (compound 2) both formed glutathione conjugates when incubated with NADPH- and glutathione-supplemented human liver microsomes, indicating bioactivation to electrophilic reactive species . The site of conjugation was localized to the thiazole ring. The 2-methyl substitution altered the bioactivation pathway from S-oxide formation to oxidative desulfation, demonstrating that even minor substituent changes can modulate the metabolic fate of the scaffold.

Metabolic stability Reactive metabolites Toxicology ADME

Procurement-Matched Application Scenarios for 6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole (CAS 82588-40-7)


CYP3A4/5 Inhibition Profiling in Early Drug Discovery Panels

The compound's moderate CYP3A4/5 IC50 of 5.5 µM makes it a suitable reference tool or starting scaffold for medicinal chemistry teams investigating structure–CYP inhibition relationships within the imidazo[2,1-b]thiazole series. Its ~6-fold greater potency relative to a 6-chloroimidazo[2,1-b]thiazole analog provides a quantitative benchmark for understanding how 6-aryl substitution modulates CYP liability .

Physicochemical Property Optimization via 6-Aryl Substitution

With a computed XLogP of 2.6, the p-tolyl derivative occupies a distinct lipophilicity space compared to the 6-phenyl analog (XLogP 2.2). This Δ = 0.4 difference can be exploited in matched molecular pair analyses to probe the impact of incremental lipophilicity on solubility, permeability, and non-specific binding without altering the core scaffold .

Fragment-Based Lead Generation and Library Synthesis

The compact structure (MW 216.30, 1 rotatable bond, 0 HBD) and demonstrated synthetic accessibility of the imidazothiazole class (55%–79% yields) position 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole as a viable fragment or synthon for generating focused libraries. Its p-tolyl group provides a synthetic handle for further derivatization via electrophilic aromatic substitution or cross-coupling reactions .

Reactive Metabolite Risk Assessment Studies

Given the documented bioactivation of the imidazo[2,1-b]thiazole core to glutathione-reactive species in human liver microsomes, the p-tolyl analog can serve as a model substrate for trapping studies aimed at understanding how 6-aryl electron-donating groups influence the rate and pathway of thiazole ring oxidation. Such studies are essential for de-risking the scaffold before committing to costly in vivo efficacy or toxicology programs .

Quote Request

Request a Quote for 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.